molecular formula C16H17BrN2O2 B3753102 5-bromo-N-(4-butoxyphenyl)nicotinamide

5-bromo-N-(4-butoxyphenyl)nicotinamide

Cat. No.: B3753102
M. Wt: 349.22 g/mol
InChI Key: ZZSZPWKGGLUJNF-UHFFFAOYSA-N
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Description

5-Bromo-N-(4-butoxyphenyl)nicotinamide is a nicotinamide derivative featuring a bromine atom at the 5-position of the pyridine ring and a 4-butoxyphenyl substituent on the amide nitrogen. The butoxy group (C₄H₉O-) on the phenyl ring likely enhances lipophilicity compared to shorter alkoxy chains (e.g., methoxy) or polar substituents (e.g., sulfonamides), influencing solubility, metabolic stability, and target binding .

Properties

IUPAC Name

5-bromo-N-(4-butoxyphenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2O2/c1-2-3-8-21-15-6-4-14(5-7-15)19-16(20)12-9-13(17)11-18-10-12/h4-7,9-11H,2-3,8H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZSZPWKGGLUJNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below compares key structural features and molecular properties of 5-bromo-N-(4-butoxyphenyl)nicotinamide with similar compounds from the evidence:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Features
5-Bromo-N-(4-butoxyphenyl)nicotinamide 4-butoxyphenyl C₁₇H₁₈BrN₂O₂ 370.24 (calculated) Lipophilic butoxy group; moderate solubility in organic solvents.
5-Bromo-N-[4-(methylsulfamoyl)phenyl]nicotinamide 4-(methylsulfamoyl)phenyl C₁₃H₁₂BrN₃O₃S 370.22 Polar sulfonamide group enhances aqueous solubility; hydrogen-bonding capacity.
5-Bromo-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]nicotinamide 2-(morpholinyl)-5-(trifluoromethyl)phenyl C₁₈H₁₆BrF₃N₃O₂ 458.24 Morpholinyl improves solubility; trifluoromethyl increases metabolic stability.
5-Bromo-N-(5-methyl-2-pyridinyl)nicotinamide 5-methyl-2-pyridinyl C₁₂H₁₀BrN₃O 308.13 Pyridinyl group introduces basicity; potential for π-π stacking interactions.
(S)-5-Bromo-N-(4-(chlorodifluoromethoxy)phenyl)-6-(3-(hydroxymethyl)pyrrolidin-1-yl)nicotinamide 4-(chlorodifluoromethoxy)phenyl; pyrrolidinyl C₁₈H₁₆BrClF₂N₃O₃ 502.70 Chlorodifluoromethoxy enhances lipophilicity; hydroxymethyl pyrrolidinyl aids solubility.

Physicochemical Properties

  • Lipophilicity : The 4-butoxyphenyl group confers higher logP compared to polar substituents (e.g., sulfonamide in ) but lower than fluorinated groups (e.g., trifluoromethyl in ).
  • Solubility : Sulfonamide and morpholinyl substituents () improve aqueous solubility, while chlorodifluoromethoxy () and butoxy groups favor lipid membranes.
  • Metabolic Stability : Fluorinated or bulky substituents (e.g., trifluoromethyl, pyrrolidinyl) may reduce cytochrome P450-mediated metabolism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-bromo-N-(4-butoxyphenyl)nicotinamide
Reactant of Route 2
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5-bromo-N-(4-butoxyphenyl)nicotinamide

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